molecular formula C3H7ClO2 B12662957 2-Chloro-1-methoxyethanol CAS No. 65652-26-8

2-Chloro-1-methoxyethanol

Cat. No.: B12662957
CAS No.: 65652-26-8
M. Wt: 110.54 g/mol
InChI Key: WDKOEMMQZYRXJH-UHFFFAOYSA-N
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Description

2-Chloro-1-methoxyethanol is an organic compound with the molecular formula C3H7ClO2. It is a colorless liquid with a mild, ether-like odor. This compound is used in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1-methoxyethanol can be synthesized through several methods. One common method involves the reaction of 2-chloroethanol with methanol in the presence of a strong acid catalyst. The reaction typically occurs at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-methoxyethanol undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: It can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution: Products include various ethers and alcohols depending on the nucleophile used.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include primary or secondary alcohols.

Scientific Research Applications

2-Chloro-1-methoxyethanol is used in various scientific research applications, including:

    Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of ethers and esters.

    Biology: It is used in the synthesis of biologically active compounds and as a solvent in biochemical assays.

    Medicine: The compound is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-1-methoxyethanol involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, resulting in the formation of different products.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-methoxyethane: Similar in structure but differs in the position of the chlorine and methoxy groups.

    2-Methoxyethanol: Lacks the chlorine atom and has different chemical properties.

    2-Chloroethanol: Lacks the methoxy group and has different reactivity.

Uniqueness

2-Chloro-1-methoxyethanol is unique due to the presence of both a chlorine atom and a methoxy group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile reagent in organic synthesis and industrial applications.

Properties

IUPAC Name

2-chloro-1-methoxyethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClO2/c1-6-3(5)2-4/h3,5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKOEMMQZYRXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00984210
Record name 2-Chloro-1-methoxyethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00984210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.54 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65652-26-8
Record name 2-Chloro-1-methoxyethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65652-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-methoxyethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065652268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-1-methoxyethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00984210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-methoxyethanol
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